1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Overview
Description
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that belongs to the class of phenylpiperazines. It is characterized by the presence of a piperazine ring substituted with a phenyl group and a 4-(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is known to act as a serotonergic releasing agent, influencing the release of serotonin in the brain. This action is mediated through its binding to serotonin receptors and transporters, leading to increased serotonin levels and modulation of neurotransmission .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: A closely related compound with similar structural features but lacking the phenyl group.
1-[3-(Trifluoromethyl)phenyl]piperazine: Another isomer with the trifluoromethyl group in the meta position instead of the para position.
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group and exhibits serotonergic activity
Uniqueness: 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-(trifluoromethyl)phenyl groups enhances its lipophilicity and ability to interact with biological membranes and receptors .
Properties
IUPAC Name |
1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23/h1-9,17,22H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJOIZGABPANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397059 | |
Record name | 1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536-18-1 | |
Record name | 1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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